molecular formula C19H22N2O5S B2439872 methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate CAS No. 2034249-24-4

methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2439872
CAS No.: 2034249-24-4
M. Wt: 390.45
InChI Key: KYXDCIHBRUPNOV-UHFFFAOYSA-N
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Description

Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester, a pyridine ring, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, such as pyridin-3-ylmethylamine and tetrahydro-2H-pyran-4-ylamine. These intermediates are then reacted with benzoic acid derivatives under specific conditions to form the final product.

For example, a palladium-catalyzed reaction can be employed to couple 2-bromo-4-methylpyridine with tetrahydro-2H-pyran-4-amine hydrochloride in the presence of t-BuONa, Pd2(dba)3, and BINAP in dry toluene under an argon atmosphere . The reaction mixture is stirred at elevated temperatures, followed by purification steps such as flash chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoate ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[oxan-4-yl(pyridin-3-yl)methyl]sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-19(22)15-4-6-17(7-5-15)27(23,24)21-18(14-8-11-26-12-9-14)16-3-2-10-20-13-16/h2-7,10,13-14,18,21H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXDCIHBRUPNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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